Codeine N-oxide

Übersicht

Beschreibung

Codein-N-oxid ist ein Opiat und wird als kontrollierte Substanz der Liste I geführt . Es wurde als potenzielles pharmazeutisches Medikament untersucht, ist aber deutlich schwächer als Codein .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Codein-N-oxid kann durch Oxidation von Codein synthetisiert werden. Eine übliche Methode beinhaltet die Verwendung von m-Chlorperbenzoesäure als Oxidationsmittel. Die Reaktion wird typischerweise in Chloroform bei niedrigen Temperaturen (0 ± 5 °C) durchgeführt, um eine kontrollierte Oxidation zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Codein-N-oxid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren wie Säulenchromatographie ist üblich, um die gewünschte Verbindung zu isolieren .

Arten von Reaktionen:

Oxidation: Codein-N-oxid wird durch Oxidation von Codein gebildet.

Reduktion: Es kann Reduktionsreaktionen eingehen, um wieder zu Codein zu werden.

Substitution: Verschiedene Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: m-Chlorperbenzoesäure in Chloroform bei niedrigen Temperaturen.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff als Katalysator.

Substitution: Halogenierung mit Halogenierungsmitteln wie Brom oder Chlor.

Hauptprodukte:

Oxidation: Codein-N-oxid.

Reduktion: Codein.

Substitution: Halogenierte Derivate von Codein-N-oxid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Codeine-N-oxide can be synthesized through the oxidation of codeine. One common method involves the use of m-chloroperbenzoic acid as the oxidizing agent. The reaction is typically carried out in chloroform at low temperatures (0 ± 5°C) to ensure controlled oxidation .

Industrial Production Methods: Industrial production of Codeine-N-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as column chromatography is common to isolate the desired compound .

Types of Reactions:

Oxidation: Codeine-N-oxide is formed through the oxidation of codeine.

Reduction: It can undergo reduction reactions to revert to codeine.

Substitution: Various substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid in chloroform at low temperatures.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Codeine-N-oxide.

Reduction: Codeine.

Substitution: Halogenated derivatives of Codeine-N-oxide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Properties:

Recent studies have demonstrated the potential anticancer effects of codeine N-oxide. A study published in the Journal of the Chilean Chemical Society indicated that codeine and its complexes exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and AGS (gastric cancer) cells. The results showed that these compounds reduced viable cell numbers in a dose-dependent manner, suggesting their potential use as natural anticancer agents .

2. Antimicrobial Activity:

this compound has also been investigated for its antibacterial properties. Research indicated that both codeine and its complexes displayed inhibitory effects against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The study utilized MTT assays to evaluate cytotoxic effects and found that the ligand and its synthetic complexes exhibited significant antimicrobial activity .

Analytical Applications

1. Detection Methods:

The determination of this compound in biological samples has become increasingly important due to its pharmacological relevance. Various analytical methods have been developed for this purpose:

- Electrochemical Detection: Recent advancements include the use of aptamer-based sensors combined with differential pulse voltammetry (DPV), achieving remarkably low detection limits for this compound .

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) has been employed to analyze the pharmacokinetics of codeine derivatives, including N-oxides, providing insights into their metabolism and clearance rates in human subjects .

Case Studies and Research Findings

1. Case Study on Cancer Treatment:

A notable case study highlighted the efficacy of codeine complexes in inhibiting cancer cell proliferation. The combination of codeine with iron(III) complexes showed enhanced cytotoxicity compared to codeine alone, indicating a synergistic effect that could be leveraged in cancer therapies .

2. Safety and Efficacy Reviews:

The Therapeutic Goods Administration (TGA) has conducted extensive reviews on the safety profiles of codeine-containing products, including those involving this compound. These reviews emphasize the importance of understanding individual metabolic responses to codeine, particularly in populations with varying CYP2D6 enzyme activity, which affects the conversion of codeine to its active forms .

Wirkmechanismus

Codeine-N-oxide exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to hyperpolarization of neurons, resulting in the inhibition of nociceptive neurotransmitter release. This mechanism causes an analgesic effect and increases pain tolerance by reducing neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Morphine-N-oxide: Another nitrogen derivative of morphine, similar in structure and function to Codeine-N-oxide.

Hydromorphone-N-oxide: A nitrogen derivative of hydromorphone, also studied for its pharmaceutical potential.

Comparison:

Codeine-N-oxide vs. Morphine-N-oxide: Both are oxidation products of their parent compounds, but Codeine-N-oxide is derived from codeine, while Morphine-N-oxide is derived from morphine. Codeine-N-oxide is weaker in analgesic effect compared to Morphine-N-oxide.

Codeine-N-oxide vs. Hydromorphone-N-oxide: Both are nitrogen derivatives, but Hydromorphone-N-oxide is derived from hydromorphone and is generally more potent than Codeine-N-oxide.

Biologische Aktivität

Codeine N-oxide is an oxidized derivative of codeine, a well-known opioid analgesic. This compound has garnered attention due to its potential biological activities, which include antitumor effects, antimicrobial properties, and implications in pharmacokinetics. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

This compound is formed through the oxidation of codeine, a process that can occur during drug metabolism or as a degradation product in pharmaceutical formulations. The presence of this compound can influence the pharmacological profile of codeine, altering its efficacy and safety.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.

Case Study: Anticancer Properties

A study investigated the cytotoxic effects of this compound on AGS (stomach) and MCF-7 (breast) cancer cell lines. The results indicated that:

- Dose-Dependent Inhibition : this compound reduced the viability of both AGS and MCF-7 cells in a dose-dependent manner.

- IC50 Values : The IC50 value for AGS cells was determined to be 10 mmol, while for MCF-7 cells it was 2.5 mmol after 72 hours of incubation .

| Cell Line | IC50 Value (mmol) | Time (hours) |

|---|---|---|

| AGS | 10 | 72 |

| MCF-7 | 2.5 | 72 |

This suggests that this compound could potentially serve as an effective agent in cancer therapies, particularly when combined with other compounds to enhance its efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity .

In-Vitro Studies

The antimicrobial efficacy was assessed through inhibition zone measurements against various microbial strains. The results indicated:

- Inhibition zones greater than 5 mm were considered indicative of antimicrobial activity.

| Complex | Inhibition Zone (mm) |

|---|---|

| This compound | >5 |

These findings suggest that this compound may possess potential as an antimicrobial agent, although further research is needed to elucidate its mechanism of action.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

Study on Pharmacokinetics

A pharmacokinetic study involving healthy Greyhound dogs administered IV codeine revealed important insights:

- Half-Life : The half-life of codeine was approximately 1.22 hours.

- Bioavailability : Oral bioavailability was found to be only about 4%, indicating significant first-pass metabolism.

The study also highlighted that large amounts of codeine-6-glucuronide were produced, suggesting that metabolic pathways significantly influence the pharmacological effects of codeine and its derivatives .

Safety and Toxicity Considerations

Despite its potential benefits, the use of this compound raises safety concerns, particularly regarding its metabolism to morphine in ultra-rapid metabolizers.

Case Reports

Reports indicate that individuals who metabolize codeine rapidly may experience severe respiratory depression due to increased morphine levels, emphasizing the need for careful monitoring in clinical settings .

Analyse Chemischer Reaktionen

Formation via Oxidation

Codeine N-oxide is synthesized through the oxidation of codeine. Hydrogen peroxide (H₂O₂) is a common oxidizing agent for this reaction, though the process may involve trace intermediates or competing hydroxylation pathways. For example:

-

In a study analyzing codeine’s reaction with H₂O₂, minor products with m/z 316 (consistent with this compound’s molecular weight) were detected via LC/MS, though structural confirmation was limited .

-

General N-oxide synthesis involves oxidizing tertiary amines (e.g., codeine’s nitrogen) using peracids or H₂O₂ under controlled conditions .

Reaction Pathway:

Reduction Reactions

This compound can revert to codeine under reductive conditions, a key feature in prodrug activation. This process is catalyzed by reductases, particularly in hypoxic environments:

-

Hypoxia-activated prodrugs (HAPs) like tirapazamine undergo one-electron reduction via cytochrome P450 enzymes, generating reactive radicals .

-

This compound’s reduction likely involves similar mechanisms, releasing codeine and forming transient electrophilic intermediates .

Table 1: Reductive Activation of this compound

| Condition | Catalyst | Product | Application |

|---|---|---|---|

| Hypoxia | Cytochrome P450 | Codeine + Electrophile | Targeted drug release |

| Chemical reduction | Stannous chloride/HCl | Codeine | Synthetic reversal |

Thermal Decomposition

Aromatic N-oxides decompose at elevated temperatures (~150°C) via syn-elimination or rearrangements:

-

Polonovski Reaction : Involves N-oxide acylation, leading to dealkylation (e.g., demethylation of this compound) .

Example Reaction (Polonovski):

Reactivity with Electrophiles

N-oxides react violently with carbodiimides (e.g., DCC, EDC), posing safety risks in industrial settings . For this compound:

-

Residual carbodiimides in cellulose manufacturing (Lyocell process) could trigger autocatalytic decomposition .

Radical and Electron Transfer Reactions

N-oxides participate in single-electron transfer processes:

-

Pyridine-N-oxides mimic tyrosine radicals in artificial photosynthesis .

-

This compound may exhibit antioxidant properties through radical scavenging .

Hydrogen Bonding and Stability

The N⁺–O⁻ bond in this compound facilitates strong hydrogen bonding, stabilizing carbonyl hydrates in oxidation reactions . This property is exploited in catalytic protocols (e.g., TPAP-mediated alcohol oxidations) .

Analytical Challenges

-

This compound and hydroxylated codeine derivatives (e.g., hydroxycodeine) share similar m/z values, complicating LC/MS differentiation .

-

Structural confirmation requires advanced techniques like tandem MS/MS or NMR .

Pharmacological Implications

Eigenschaften

CAS-Nummer |

3688-65-1 |

|---|---|

Molekularformel |

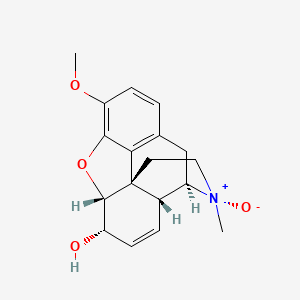

C18H21NO4 |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |

InChI |

InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1 |

InChI-Schlüssel |

BDLSDHWCOJPHIE-YMVRPXFZSA-N |

SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |

Isomerische SMILES |

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-] |

Kanonische SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |

melting_point |

231 - 232 °C |

Key on ui other cas no. |

3688-65-1 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.